molecular formula C11H18N2O3 B2897947 tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2225181-87-1

tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2897947
CAS No.: 2225181-87-1
M. Wt: 226.27 g/mol
InChI Key: SCSGEZRXPDGOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: is a chemical compound with the molecular formula C₁₁H₁₈N₂O₃. It is a derivative of bicyclo[1.1.1]pentane, a highly strained bicyclic structure, and contains a tert-butyl group and a hydroxycarbamimidoyl functional group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:

  • Bicyclo[1.1.1]pentane Derivation: : The bicyclic core structure can be synthesized through various methods, including the cyclization of appropriate precursors.

  • Functional Group Addition: : The hydroxycarbamimidoyl group is introduced through a reaction involving the intermediate bicyclic compound and a suitable reagent, such as hydroxylamine.

  • Tert-Butylation:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the safety and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the bicyclic core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: : The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

  • Industry: : It could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: can be compared with other similar compounds, such as:

  • Tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: : This compound lacks the hydroxycarbamimidoyl group, resulting in different reactivity and applications.

  • Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: : This compound has a hydroxymethyl group instead of the hydroxycarbamimidoyl group, leading to different chemical properties and uses.

These comparisons highlight the uniqueness of This compound

Properties

CAS No.

2225181-87-1

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-9(2,3)16-8(14)11-4-10(5-11,6-11)7(12)13-15/h15H,4-6H2,1-3H3,(H2,12,13)

InChI Key

SCSGEZRXPDGOCX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2)C(=NO)N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2)C(=NO)N

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.